N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 3-ethoxyaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely follows similar routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes through its chemical interactions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline: Similar structure but lacks the ethoxy group.
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline: Similar structure with a methyl group instead of an ethoxy group
Uniqueness
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline is unique due to the presence of both chloro and ethoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in proteomics research and other scientific applications .
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-3-20-15-6-4-5-14(12-15)19-9-10-21-16-7-8-17(18)13(2)11-16/h4-8,11-12,19H,3,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIGHCOYZXESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC(=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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